2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating potential therapeutic applications. These derivatives exhibited antimicrobial and antioxidant activity, highlighting their relevance in the development of new pharmacological agents (Flefel et al., 2018).
Novel Pyridazin-3-one Derivatives
Research has established a general route for synthesizing a novel class of pyridazin-3-one derivatives. These compounds, upon further reactions, yielded a variety of derivatives with potential as fused azines, indicating their utility in diverse synthetic and potentially therapeutic applications (Ibrahim & Behbehani, 2014).
Potential Probes for Peripheral Benzodiazepine Receptors
Imidazo[1,2-α]pyridines derivatives have been synthesized as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), suggesting their application in studying PBR in vivo using SPECT imaging. This research indicates a potential role in diagnostic imaging or therapeutic targeting of conditions related to PBR expression (Katsifis et al., 2000).
Antimicrobial Activity of Heterocyclic Compounds
Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have been synthesized, demonstrating good antimicrobial activity. This suggests their potential application in developing new antimicrobial agents, which is crucial given the rise of antibiotic-resistant bacterial strains (Zaki et al., 2016).
Discovery of Histamine H3 Receptor Inverse Agonist
The optimization of pyridazin-3-one derivatives led to the identification of a potent, selective histamine H3 receptor inverse agonist with potential use in treating attentional and cognitive disorders. This highlights the compound's potential application in neuropharmacology and the development of treatments for cognitive impairments (Hudkins et al., 2011).
Properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-14(8-12(11)2)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVJDRPBZTZYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.